molecular formula C8H10ClF3N2O B106494 (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride CAS No. 115171-04-5

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride

Cat. No.: B106494
CAS No.: 115171-04-5
M. Wt: 242.62 g/mol
InChI Key: HYPWATMQUYXQIQ-UHFFFAOYSA-N
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Description

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenyl ring, and a hydrazine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(2,2,2-Trifluoroethoxy)aniline+Hydrazine hydrateHCl(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride\text{4-(2,2,2-Trifluoroethoxy)aniline} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl}} \text{this compound} 4-(2,2,2-Trifluoroethoxy)aniline+Hydrazine hydrateHCl​(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is utilized in numerous scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine
  • (4-(2,2,2-Trifluoroethoxy)phenyl)amine
  • (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazone

Uniqueness

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is unique due to the presence of both the trifluoroethoxy group and the hydrazine moiety. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7;/h1-4,13H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPWATMQUYXQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552729
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115171-04-5
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride
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